molecular formula C10H9BrF3NO2 B14076584 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Katalognummer: B14076584
Molekulargewicht: 312.08 g/mol
InChI-Schlüssel: HLFMXUSFYVVIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-amino-3-(trifluoromethoxy)benzene.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Formation of Propanone Moiety: The brominated intermediate undergoes a reaction with a suitable reagent, such as a ketone or aldehyde, to form the propanone moiety.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure may exhibit biological activity against specific targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers or coatings.

    Chemical Biology: Researchers investigate the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group may enhance the compound’s binding affinity and specificity towards these targets. The bromopropanone moiety can participate in covalent bonding or other interactions, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one include:

    1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-iodopropan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9BrF3NO2

Molekulargewicht

312.08 g/mol

IUPAC-Name

1-[2-amino-3-(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2

InChI-Schlüssel

HLFMXUSFYVVIKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.